N-Benzyl-2-(propylamino)benzamide
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Overview
Description
N-Benzylbenzamide , is a chemical compound with the molecular formula C14H15NO. It consists of a benzene ring substituted with a benzyl group and a propylamino group. The compound’s systematic name is N-(phenylmethyl)benzamide .
Preparation Methods
Synthetic Routes::
Benzoylation of Benzylamine:
- N-Benzylbenzamide is not produced on an industrial scale. It is primarily used as an intermediate in organic synthesis.
Chemical Reactions Analysis
Reactions::
- The major product of benzoylation is N-benzylbenzamide.
- Hydrolysis yields benzylamine and benzoic acid.
Scientific Research Applications
N-Benzylbenzamide finds applications in various scientific fields:
Organic Synthesis: It serves as a building block for the synthesis of other compounds.
Pharmaceutical Research: Researchers explore its potential as a scaffold for drug development.
Biological Studies: It may be used to study enzyme inhibition or as a substrate for enzymatic reactions.
Mechanism of Action
- The exact mechanism of action for N-Benzylbenzamide is not well-documented. it may interact with biological targets related to its benzylamine moiety.
Comparison with Similar Compounds
- N-Benzylbenzamide is structurally related to benzamide derivatives, such as acetanilide and benzanilide.
- Its uniqueness lies in the presence of both a benzyl group and a propylamino group.
Properties
Molecular Formula |
C17H20N2O |
---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
N-benzyl-2-(propylamino)benzamide |
InChI |
InChI=1S/C17H20N2O/c1-2-12-18-16-11-7-6-10-15(16)17(20)19-13-14-8-4-3-5-9-14/h3-11,18H,2,12-13H2,1H3,(H,19,20) |
InChI Key |
ROLVOSQEFAQEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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